4-Chlorophenyl sulfoxide

Description

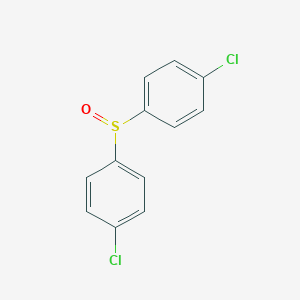

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-4-(4-chlorophenyl)sulfinylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Cl2OS/c13-9-1-5-11(6-2-9)16(15)12-7-3-10(14)4-8-12/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJGYFISADIZFEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1S(=O)C2=CC=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Cl2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7022205 | |

| Record name | 4-Chlorophenyl sulfoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7022205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3085-42-5 | |

| Record name | 1,1′-Sulfinylbis[4-chlorobenzene] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3085-42-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulfoxide, bis(p-chlorophenyl) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003085425 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bis(4-chlorophenyl) sulfoxide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406205 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Chlorophenyl sulfoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7022205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(p-chlorophenyl)sulphoxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.453 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Chlorophenyl sulfoxide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J573M24A77 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of 4-Chlorophenyl Sulfoxide from 4-Chlorothioanisole

This in-depth technical guide is intended for researchers, scientists, and professionals in drug development, providing a comprehensive overview of the synthesis of 4-chlorophenyl sulfoxide from 4-chlorothioanisole. This document outlines various effective oxidation methods, complete with detailed experimental protocols and a comparative analysis of their performance.

Introduction

This compound is a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical compounds and agrochemicals. Its synthesis primarily involves the selective oxidation of the corresponding sulfide, 4-chlorothioanisole. The key challenge in this transformation is to achieve high conversion and selectivity, avoiding over-oxidation to the corresponding sulfone. This guide details three robust methods for this synthesis, utilizing different oxidizing agents: thionyl chloride with aluminum chloride, sodium metaperiodate, and hydrogen peroxide in glacial acetic acid.

Physicochemical Properties

A summary of the key physical and chemical properties of the reactant and the product is provided below.

| Compound | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| 4-Chlorothioanisole | 1-Chloro-4-(methylthio)benzene | 123-09-1 | C₇H₇ClS | 158.65 | 18-19[1] | 168-169[2] |

| This compound | 1-Chloro-4-(methylsulfinyl)benzene | 3085-42-5 | C₇H₇ClOS | 174.65 | 141-144[3] | Not available |

Comparative Analysis of Synthesis Methods

The choice of synthetic route for the oxidation of 4-chlorothioanisole to this compound can be guided by factors such as yield, reaction conditions, and the nature of the oxidizing agent. The following table summarizes the quantitative data for the three detailed methods.

| Oxidizing Agent/Catalyst | Reaction Time | Temperature (°C) | Yield (%) | Notes |

| Thionyl chloride / AlCl₃ | Not specified (reaction is rapid) | 25 | 89[4] | Rapid reaction indicated by bubbling.[4] |

| Sodium metaperiodate | ~15 hours | 0 (ice bath) | ~91 (inferred) | Based on the synthesis of methyl phenyl sulfoxide.[5] |

| Hydrogen peroxide / Acetic acid | Completion monitored by TLC | Room Temperature | 90-99 (general)[6] | A green and metal-free oxidation method.[6] |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Method 1: Oxidation using Thionyl Chloride and Aluminum Chloride

This method provides a rapid and high-yield synthesis of this compound.

Procedure: [4]

-

In a fume hood, to a mixture of 4-chlorothioanisole (2 molar equivalents) and aluminum chloride (1 molar equivalent), add thionyl chloride (1 molar equivalent, ~10 mmol) dropwise with constant stirring at 25 °C.

-

The reaction proceeds quickly, as indicated by bubbling.

-

Continue stirring until the bubbling ceases, indicating the completion of the reaction.

-

Perform an aqueous work-up of the reaction mixture.

-

The final product is then characterized, for instance by GC-MS.

Method 2: Oxidation using Sodium Metaperiodate

This procedure is adapted from a general method for the preparation of aryl sulfoxides and is known for its high yield and selectivity.[5]

Procedure:

-

In a 500-ml round-bottomed flask equipped with a magnetic stirrer, add powdered sodium metaperiodate (0.105 mole) to 210 ml of water.

-

Stir the mixture and cool it in an ice bath.

-

Add 4-chlorothioanisole (0.100 mole) to the cooled mixture.

-

Stir the reaction mixture for 15 hours at ice-bath temperature.

-

Filter the reaction mixture through a Büchner funnel to remove the sodium iodate precipitate.

-

Wash the filter cake with three 30-ml portions of methylene chloride.

-

Transfer the filtrate to a separatory funnel, separate the methylene chloride layer, and extract the aqueous layer with three 100-ml portions of methylene chloride.

-

Combine the methylene chloride extracts and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude this compound.

-

Further purification can be achieved by recrystallization or distillation.

Method 3: Oxidation using Hydrogen Peroxide in Glacial Acetic Acid

This method represents a "green" and efficient approach to the synthesis of sulfoxides, avoiding the use of heavy metals.[6]

Procedure:

-

To a solution of 4-chlorothioanisole (2 mmol) in glacial acetic acid (2 mL), slowly add 30% hydrogen peroxide (8 mmol).

-

Stir the reaction mixture at room temperature.

-

Monitor the progress of the reaction using thin-layer chromatography.

-

Once the reaction is complete, neutralize the resulting solution with a 4 M aqueous solution of NaOH.

-

Extract the product with methylene chloride.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to obtain the analytically pure product.

Logical Workflow and Signaling Pathways

The following diagrams illustrate the general experimental workflow for the synthesis and a simplified representation of the chemical transformation.

Caption: General experimental workflow for sulfoxide synthesis.

Caption: Chemical transformation from sulfide to sulfoxide.

References

An In-depth Technical Guide to the Synthesis of Bis(4-chlorophenyl) sulfoxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of bis(4-chlorophenyl) sulfoxide, a valuable intermediate in organic synthesis. This document details two primary synthetic routes: the oxidation of bis(4-chlorophenyl) sulfide and the Friedel-Crafts reaction of chlorobenzene with thionyl chloride. It includes detailed experimental protocols, quantitative data, and visual representations of the synthetic pathways to facilitate understanding and replication.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 3085-42-5 | [1][2] |

| Molecular Formula | C₁₂H₈Cl₂OS | [2][3] |

| Molecular Weight | 271.16 g/mol | [2] |

| Melting Point | 141-145 °C | [1][3] |

| Appearance | White to off-white powder | [1] |

Synthetic Methodologies

Two principal methods for the synthesis of bis(4-chlorophenyl) sulfoxide are outlined below:

-

Oxidation of Bis(4-chlorophenyl) sulfide: This is a common and efficient method that involves the selective oxidation of the sulfide precursor.

-

Friedel-Crafts Reaction: This method involves the reaction of chlorobenzene with thionyl chloride in the presence of a Lewis acid catalyst.

Method 1: Oxidation of Bis(4-chlorophenyl) sulfide

This "green" and highly selective method utilizes hydrogen peroxide as the oxidant in glacial acetic acid, offering excellent yields.[4]

Reaction Scheme

Caption: Oxidation of bis(4-chlorophenyl) sulfide.

Experimental Protocol

A general protocol for the oxidation of sulfides to sulfoxides is as follows:

-

To a solution of the sulfide (2 mmol) in glacial acetic acid (2 mL), slowly add 30% hydrogen peroxide (8 mmol).[4]

-

Stir the reaction mixture at room temperature.[4]

-

Monitor the reaction progress using thin-layer chromatography (TLC).[4]

-

Upon completion, neutralize the resulting solution with a 4 M aqueous sodium hydroxide solution.[4]

-

Extract the product with dichloromethane.[4]

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the pure product.[4]

This general method has been reported to yield sulfoxides in the range of 90-99%.[4]

Quantitative Data

| Parameter | Value |

| Typical Yield | 90-99%[4] |

Method 2: Friedel-Crafts Reaction

This method provides a direct route to bis(4-chlorophenyl) sulfoxide from readily available starting materials. A Chinese patent describes a two-step synthesis of the corresponding sulfone, where the intermediate sulfoxide is isolated.

Reaction Scheme

Caption: Friedel-Crafts synthesis of the sulfoxide.

Experimental Protocol

The synthesis of 4,4'-dichlorodiphenyl sulfone via the sulfoxide intermediate involves the following steps:

-

Under the action of a catalyst, chlorobenzene and thionyl chloride undergo a Friedel-Crafts reaction.[5]

-

After the reaction is complete, the mixture is cooled and hydrolyzed.[5]

-

The temperature is then raised to dissolve the product, followed by cooling to crystallize the 4,4'-dichloro sulfoxide, which is then isolated by filtration.[5]

The isolated sulfoxide can then be further oxidized to the sulfone using hydrogen peroxide in glacial acetic acid.[5]

Quantitative Data

While the patent focuses on the final sulfone product with a yield of over 90%, it indicates the successful isolation of the intermediate bis(4-chlorophenyl) sulfoxide.[5]

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of bis(4-chlorophenyl) sulfoxide.

Caption: General experimental workflow.

Characterization Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (DMSO-d₆): The proton NMR spectrum shows signals at approximately δ 7.77 ppm and δ 7.63 ppm.[6]

Infrared (IR) Spectroscopy

The characterization of the sulfoxide can be further confirmed by IR spectroscopy, which will show a characteristic S=O stretching frequency.

This guide provides a foundational understanding of the synthesis of bis(4-chlorophenyl) sulfoxide. Researchers are encouraged to consult the cited literature for more detailed information and to adapt the protocols to their specific laboratory conditions.

References

- 1. bis4-chlorophenylsulfoxide-stellar-2040 [sarex.com]

- 2. scbt.com [scbt.com]

- 3. 4-CHLOROPHENYL SULFOXIDE | 3085-42-5 [amp.chemicalbook.com]

- 4. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CN104402780B - 4, the synthesis technique of 4 '-dichloro diphenyl sulfone - Google Patents [patents.google.com]

- 6. This compound(3085-42-5) 1H NMR [m.chemicalbook.com]

An In-depth Technical Guide to 4-Chlorophenyl Sulfoxide and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and analysis of compounds commonly referred to as "4-chlorophenyl sulfoxide." Due to ambiguity in the common nomenclature, this document addresses the two most probable interpretations: Bis(4-chlorophenyl) sulfoxide and 4-Chlorophenyl methyl sulfoxide .

Compound Identification and Properties

The term "this compound" can be ambiguous. It is crucial to distinguish between two distinct chemical entities:

-

Bis(4-chlorophenyl) sulfoxide , where two 4-chlorophenyl groups are attached to the sulfoxide moiety.

-

4-Chlorophenyl methyl sulfoxide , which contains one 4-chlorophenyl group and one methyl group attached to the sulfoxide.

The structural and physical properties of these two compounds are summarized in the tables below for clarity and easy comparison.

Bis(4-chlorophenyl) sulfoxide

This compound is also known as 4,4'-dichlorodiphenyl sulfoxide.

| Property | Value |

| Molecular Formula | C₁₂H₈Cl₂OS |

| Molecular Weight | 271.16 g/mol [1] |

| CAS Number | 3085-42-5[1] |

| Appearance | Crystalline Powder Solid[1] |

| Melting Point | 142 - 144 °C[1] |

| IUPAC Name | 1-chloro-4-(4-chlorophenyl)sulfinylbenzene[2] |

4-Chlorophenyl methyl sulfoxide

This compound is also known as 1-chloro-4-(methylsulfinyl)benzene.

| Property | Value |

| Molecular Formula | C₇H₇ClOS |

| Molecular Weight | 174.65 g/mol [3][4][5] |

| CAS Number | 934-73-6[3] |

| Appearance | Colorless oil or white solid[6][7] |

| Melting Point | 47 - 48 °C[5] |

| Boiling Point | 142 - 144 °C[5] |

| IUPAC Name | 1-chloro-4-(methylsulfinyl)benzene[3] |

Experimental Protocols

Detailed methodologies for the synthesis and purification of both compounds are outlined below.

Synthesis and Purification of Bis(4-chlorophenyl) sulfoxide

The synthesis of bis(4-chlorophenyl) sulfone, a closely related compound, can be achieved through the reaction of chlorobenzene with sulfuric acid at elevated temperatures. The sulfoxide can be obtained through the controlled oxidation of the corresponding sulfide or via other synthetic routes. A common method for the preparation of the related sulfone involves the Friedel-Crafts reaction of 4-chlorobenzenesulfonyl chloride with chlorobenzene.

Experimental Protocol: Synthesis of Bis(4-chlorophenyl) sulfone (as a precursor)

This protocol is adapted from patented industrial processes for the synthesis of the corresponding sulfone, which can be a precursor to the sulfoxide.

-

Reaction Setup: In a suitable reaction vessel equipped with a stirrer, condenser, and dropping funnel, a mixture of chlorobenzene and a condensing agent (e.g., boric acid or trifluoromethanesulfonic acid) is prepared.

-

Addition of Sulfuric Acid: Concentrated sulfuric acid is added dropwise to the stirred mixture.

-

Heating: The reaction mixture is heated to a temperature between 200°C and 250°C.

-

Water Removal: The water formed during the reaction is removed from the reaction mixture, for example, by azeotropic distillation.

-

Reaction Monitoring: The progress of the reaction is monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography (GC), to determine the consumption of the starting materials.

-

Work-up: Upon completion, the reaction mixture is cooled, and the crude product is isolated. The work-up procedure may involve washing with water and a neutralizing agent to remove any remaining acid.

-

Purification: The crude bis(4-chlorophenyl) sulfone is purified by recrystallization from a suitable solvent, such as ethanol or a mixture of organic solvents, to yield the pure product.

Synthesis and Purification of 4-Chlorophenyl methyl sulfoxide

A common and efficient method for the synthesis of 4-chlorophenyl methyl sulfoxide is the oxidation of the corresponding sulfide, 4-chlorophenyl methyl sulfide.

Experimental Protocol: Oxidation of 4-Chlorophenyl Methyl Sulfide

This protocol is based on established methods for the selective oxidation of sulfides to sulfoxides.[8]

-

Reaction Setup: To a solution of 4-chlorophenyl methyl sulfide (1 equivalent) in a suitable solvent such as glacial acetic acid (e.g., 2 mL for 2 mmol of sulfide), add 30% hydrogen peroxide (4 equivalents) slowly at room temperature.[8]

-

Reaction Conditions: The reaction mixture is stirred at room temperature.

-

Reaction Monitoring: The progress of the reaction is monitored by TLC until the starting sulfide is consumed.

-

Work-up: The resulting solution is neutralized with an aqueous solution of sodium hydroxide (e.g., 4 M). The product is then extracted with an organic solvent like dichloromethane.

-

Purification: The combined organic layers are dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure. The crude product can be further purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 4-chlorophenyl methyl sulfoxide.[6][7]

Analytical Characterization

Spectroscopic Data for Bis(4-chlorophenyl) sulfoxide

-

¹H NMR: Spectral data can be found in databases such as ChemicalBook, which provides reference spectra for this compound.

-

¹³C NMR: ChemicalBook also provides reference ¹³C NMR spectra for this compound.[9]

-

Mass Spectrometry: The mass spectrum of bis(4-chlorophenyl) sulfoxide is characterized by a molecular ion peak corresponding to its molecular weight. Data is available on PubChem.[2]

Spectroscopic Data for 4-Chlorophenyl methyl sulfoxide

-

¹H NMR (CDCl₃, 400 MHz): The spectrum shows characteristic signals for the methyl and aromatic protons. Supporting information from publications provides detailed spectral data.[10]

-

¹³C NMR (CDCl₃, 100 MHz): The spectrum displays distinct peaks for the methyl carbon and the aromatic carbons.[10]

-

GC-MS: The gas chromatography-mass spectrometry analysis shows a peak corresponding to the retention time of the compound and a mass spectrum with a molecular ion peak at m/z 174.[3]

Visualizations

Experimental Workflow: Synthesis of 4-Chlorophenyl methyl sulfoxide

Caption: Synthesis workflow for 4-Chlorophenyl methyl sulfoxide.

Logical Relationship: General Biological Activity of Aryl Sulfoxides

While no specific signaling pathways have been definitively elucidated for this compound, related aryl sulfoxide and sulfone derivatives have been shown to exhibit inhibitory activity against various enzymes. This diagram illustrates a generalized pathway of such interactions.

Caption: Generalized biological interaction of aryl sulfoxides.

Toxicological Information

Studies on the short-term oral toxicity of bis(4-chlorophenyl) sulfone (BCPS), a related compound, in rats have shown effects on liver and kidney weight at higher doses.[11] Specifically, increases in certain hepatic enzyme activities were observed.[11] For 4-chlorophenyl methyl sulfoxide, toxicological evaluations have also been conducted, with data available in specialized databases. It is classified as harmful if swallowed and can cause skin and serious eye irritation.[3]

Disclaimer: This document is intended for informational purposes for research and development professionals. All laboratory work should be conducted in accordance with appropriate safety protocols.

References

- 1. assets.thermofisher.com [assets.thermofisher.com]

- 2. 1,1'-Sulfinylbis(4-chlorobenzene) | C12H8Cl2OS | CID 18329 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Chlorophenyl methyl sulfoxide, (+-)- | C7H7ClOS | CID 13626 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. accustandard.com [accustandard.com]

- 6. Rapid Photoracemization of Chiral Alkyl Aryl Sulfoxides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound(3085-42-5) 13C NMR spectrum [chemicalbook.com]

- 10. rsc.org [rsc.org]

- 11. Effects of bis(4-chlorophenyl) sulfone on rats following 28-day dietary exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the ¹H NMR Spectrum of 4-Chlorophenyl Sulfoxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 4-chlorophenyl sulfoxide, also known as bis(4-chlorophenyl) sulfoxide or 4,4'-dichlorodiphenyl sulfoxide. This document details the expected chemical shifts, multiplicities, and coupling constants, along with a standard experimental protocol for acquiring the spectrum.

Introduction

This compound is an organosulfur compound of interest in various fields of chemical research, including medicinal chemistry and materials science. Understanding its structural features is paramount, and ¹H NMR spectroscopy is a powerful analytical technique for elucidating its molecular structure in solution. The symmetry of the molecule results in a characteristic and readily interpretable aromatic region in its proton NMR spectrum.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is characterized by a distinct pattern in the aromatic region, arising from the protons on the two equivalent para-substituted phenyl rings. Due to the plane of symmetry in the molecule, the four protons on each ring are chemically equivalent to the corresponding protons on the other ring. Within each ring, the protons ortho to the sulfoxide group are equivalent to each other, as are the protons meta to the sulfoxide group. This results in an AA'BB' spin system, which typically appears as two distinct doublets.

Tabulated Spectral Data

The following table summarizes the expected quantitative data for the ¹H NMR spectrum of this compound recorded in deuterated dimethyl sulfoxide (DMSO-d₆).

| Protons (Assignment) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-2, H-2', H-6, H-6' | ~7.78 | Doublet | ~8.4 | 4H |

| H-3, H-3', H-5, H-5' | ~7.64 | Doublet | ~8.4 | 4H |

Note: The chemical shift values are based on data reported for this compound in DMSO-d₆[1]. The coupling constant is inferred from the closely related compound 4,4'-dichlorodiphenyl sulfone, which exhibits a similar electronic and structural environment[2].

Spectral Interpretation

The two signals observed in the aromatic region correspond to the two sets of non-equivalent protons on the phenyl rings.

-

Downfield Signal (~7.78 ppm): This signal is assigned to the protons ortho to the electron-withdrawing sulfoxide group (H-2, H-2', H-6, H-6'). The deshielding effect of the sulfoxide group causes these protons to resonate at a lower field.

-

Upfield Signal (~7.64 ppm): This signal corresponds to the protons meta to the sulfoxide group (H-3, H-3', H-5, H-5'). These protons are further from the electron-withdrawing group and thus experience less deshielding.

The multiplicity of both signals is a doublet, which arises from the coupling between the adjacent ortho and meta protons on the aromatic ring (a ³J coupling). The magnitude of this coupling constant (~8.4 Hz) is typical for ortho-coupling in benzene derivatives.

Molecular Structure and Proton Assignments

The following diagram illustrates the structure of this compound with the proton numbering used for spectral assignment.

Caption: Molecular structure of this compound with proton numbering.

Experimental Protocol

The following provides a detailed methodology for acquiring the ¹H NMR spectrum of this compound.

Sample Preparation

-

Dissolution: Accurately weigh approximately 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Transfer: Transfer the solution to a standard 5 mm NMR tube.

-

Homogenization: Gently agitate the tube to ensure a homogeneous solution.

NMR Spectrometer and Parameters

-

Spectrometer: A 400 MHz (or higher field) NMR spectrometer equipped with a proton-observe probe is recommended.

-

Solvent: DMSO-d₆

-

Temperature: Standard probe temperature (e.g., 298 K).

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse sequence (e.g., 'zg' on Bruker instruments).

-

Number of Scans: 16 to 64 scans, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 3-4 seconds.

-

Spectral Width (sw): A spectral width of approximately 16 ppm, centered around 6 ppm, is typically sufficient for aromatic compounds.

-

-

Processing:

-

Apodization: Apply an exponential window function with a line broadening factor of 0.3 Hz to improve the signal-to-noise ratio.

-

Fourier Transform: Perform a Fourier transform of the Free Induction Decay (FID).

-

Phasing and Baseline Correction: Manually phase the spectrum and apply an automatic baseline correction.

-

Referencing: Reference the spectrum to the residual solvent peak of DMSO-d₆ at 2.50 ppm.

-

Logical Workflow for Spectral Analysis

The following diagram outlines the logical workflow for the acquisition and analysis of the ¹H NMR spectrum of this compound.

Caption: Workflow for ¹H NMR analysis of this compound.

References

A Technical Guide to the ¹³C NMR Spectral Analysis of Chlorinated Phenyl Sulfoxides

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the principles and methodologies for acquiring and interpreting ¹³C Nuclear Magnetic Resonance (NMR) spectral data of phenyl sulfoxides, with a specific focus on chlorinated derivatives. While ¹³C NMR data for bis(4-chlorophenyl) sulfoxide (CAS 3085-42-5) is referenced in multiple spectral databases, a quantitative peak list is not publicly available in the searched resources. Therefore, this document presents a detailed analysis of the closely related compound, p-chlorophenyl methyl sulfoxide, as an illustrative example. It includes tabulated spectral data, a thorough explanation of peak assignments, and standardized experimental protocols. Furthermore, comparative data for 4,4'-dichlorodiphenyl sulfone is provided to highlight the influence of the sulfur oxidation state on carbon chemical shifts. Methodological workflows and the structural logic of spectral assignments are visualized using Graphviz diagrams to enhance comprehension for researchers in drug development and materials science.

Introduction to ¹³C NMR Spectroscopy of Phenyl Sulfoxides

¹³C NMR spectroscopy is an indispensable analytical technique in organic chemistry for the structural elucidation of molecules.[1][2] It provides detailed information about the carbon skeleton, including the number of unique carbon environments, their electronic state, and connectivity.[1] For drug development professionals and researchers, ¹³C NMR is crucial for verifying molecular structures, assessing purity, and understanding the electronic effects of various functional groups.

Phenyl sulfoxides are a class of organosulfur compounds featuring a sulfinyl group bonded to two aryl groups. Their chlorinated derivatives are of significant interest in medicinal chemistry and materials science. The analysis of bis(4-chlorophenyl) sulfoxide serves as a key example. Due to the molecule's symmetry, the two phenyl rings are equivalent, and within each ring, carbons equidistant from the sulfoxide group are also equivalent. This results in a simplified ¹³C NMR spectrum with only four signals for the twelve aromatic carbons, representing the ipso, ortho, meta, and para-substituted carbon atoms.

Molecular Structure and Carbon Environments

The structure of bis(4-chlorophenyl) sulfoxide possesses a C₂ axis of symmetry. This symmetry dictates that there are only four distinct aromatic carbon environments, which simplifies spectral analysis.

-

C1 (ipso-carbon): The carbon atom directly attached to the sulfoxide group.

-

C2/C6 (ortho-carbons): The two carbon atoms adjacent to the ipso-carbon.

-

C3/C5 (meta-carbons): The two carbon atoms meta to the ipso-carbon.

-

C4 (para-carbon): The carbon atom directly bonded to the chlorine atom.

References

"FTIR analysis of 4-Chlorophenyl sulfoxide"

An In-depth Technical Guide to the Fourier-Transform Infrared (FTIR) Spectroscopy of bis(4-Chlorophenyl) Sulfoxide

Introduction

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful analytical technique used to identify functional groups and elucidate the molecular structure of compounds. By measuring the absorption of infrared radiation by a sample, an FTIR spectrometer generates a unique spectral fingerprint. This guide provides a comprehensive overview of the FTIR analysis of bis(4-Chlorophenyl) Sulfoxide , a compound relevant in various fields of chemical and pharmaceutical research. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, data interpretation, and workflow visualizations.

The structure of bis(4-Chlorophenyl) Sulfoxide features a central sulfoxide group (S=O) flanked by two 4-chlorophenyl rings. The key vibrational modes associated with the S=O, C-Cl, and aromatic C-H bonds provide distinct and identifiable peaks in the infrared spectrum.

Molecular Structure and Key Functional Groups

The primary functional groups of bis(4-Chlorophenyl) Sulfoxide that are active in the infrared region include the sulfoxide (S=O) group, the carbon-chlorine (C-Cl) bonds, and the aromatic rings.

Experimental Protocols

The acquisition of a high-quality FTIR spectrum from a solid sample like bis(4-Chlorophenyl) Sulfoxide requires meticulous sample preparation. The two most common and effective methods are the Potassium Bromide (KBr) pellet technique and Attenuated Total Reflectance (ATR).

Method 1: KBr Pellet Preparation

This technique involves dispersing the solid sample within a matrix of KBr powder, which is transparent to infrared radiation.[1]

Materials and Equipment:

-

bis(4-Chlorophenyl) Sulfoxide sample

-

Spectroscopic grade Potassium Bromide (KBr), thoroughly dried

-

Agate mortar and pestle

-

Pellet press die set

-

Hydraulic press

-

FTIR Spectrometer

Procedure:

-

Drying: Dry the KBr powder in an oven at ~110°C for several hours to remove any adsorbed water, which shows strong IR absorption bands.[2]

-

Weighing: Weigh approximately 1-2 mg of the bis(4-Chlorophenyl) Sulfoxide sample and 200-250 mg of the dried KBr. The sample concentration should be between 0.2% and 1.0%.[1][3]

-

Grinding: First, place the sample in the agate mortar and grind it into a fine, fluffy powder. Then, add the KBr and continue to grind gently to ensure a homogenous mixture. The goal is to reduce the sample's particle size to be smaller than the wavelength of the IR light to minimize scattering.[1][4]

-

Pellet Pressing: Transfer the mixture to the pellet die. Place the die into a hydraulic press and apply a pressure of 8-10 tons for several minutes.[1][4] Using a vacuum die is recommended to remove trapped air and moisture, which can cause cloudy pellets.[1]

-

Inspection: Carefully remove the die from the press and extract the pellet. A high-quality pellet should be thin and transparent or translucent.[5]

-

Analysis: Place the pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.

Method 2: Attenuated Total Reflectance (ATR)

ATR is a modern, rapid technique that requires minimal to no sample preparation.[6] It is ideal for analyzing solid powders directly.

Materials and Equipment:

-

bis(4-Chlorophenyl) Sulfoxide sample

-

FTIR Spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal)

-

Spatula

-

Solvent (e.g., isopropanol or ethanol) for cleaning

Procedure:

-

Background Scan: Before analyzing the sample, record a background spectrum with the clean, empty ATR crystal surface. This allows for the subtraction of atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Sample Application: Place a small amount of the bis(4-Chlorophenyl) Sulfoxide powder onto the ATR crystal, ensuring the entire crystal surface is covered.[7]

-

Apply Pressure: Use the accessory's pressure clamp to press the sample firmly against the crystal. Good contact between the sample and the crystal is crucial for obtaining a strong signal, as the evanescent wave that interacts with the sample only extends a few microns beyond the crystal surface.[8][9]

-

Spectrum Acquisition: Collect the sample spectrum. The typical scanning range for mid-IR is 4000–400 cm⁻¹.

-

Cleaning: After the measurement, release the pressure clamp, remove the sample, and clean the crystal surface thoroughly with a soft tissue and an appropriate solvent like ethanol.

FTIR Analysis Workflow

The logical workflow for performing an FTIR analysis, from sample selection to final data interpretation, is illustrated below.

Data Presentation and Interpretation

Table 1: Predicted FTIR Vibrational Frequencies for bis(4-Chlorophenyl) Sulfoxide

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Intensity | Comments |

| 3100–3000 | Aromatic C-H Stretch | Medium | Characteristic of sp² C-H bonds in the phenyl rings.[11] |

| 1585–1570 | Aromatic C=C Stretch | Medium | Skeletal vibrations of the phenyl rings. |

| 1475–1465 | Aromatic C=C Stretch | Strong | Skeletal vibrations of the phenyl rings. |

| 1090–1030 | S=O Asymmetric Stretch | Strong | The most characteristic peak for sulfoxides. Its exact position is sensitive to the electronic environment. [10] |

| 1100–1080 | In-plane Aromatic C-H Bend | Medium | Bending vibrations of C-H bonds on the phenyl rings. |

| 850–810 | Out-of-plane Aromatic C-H Bend | Strong | Indicative of 1,4-disubstitution (para) on the phenyl rings. |

| 750–700 | C-Cl Stretch | Strong | Characteristic absorption for the carbon-chlorine bond. |

| 700-670 | C-S Stretch | Medium | Carbon-sulfur bond stretching vibration.[10] |

References

- 1. How Do You Prepare Kbr Pellets For Ir? Master The Technique For Clear, Accurate Spectra - Kintek Solution [kindle-tech.com]

- 2. scienceijsar.com [scienceijsar.com]

- 3. eng.uc.edu [eng.uc.edu]

- 4. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press [kinteksolution.com]

- 5. pelletpressdiesets.com [pelletpressdiesets.com]

- 6. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles [specac.com]

- 7. Attenuated Total Reflectance (ATR) | Bruker [bruker.com]

- 8. s4science.at [s4science.at]

- 9. Attenuated total reflectance (ATR) | Anton Paar Wiki [wiki.anton-paar.com]

- 10. Vibrational Spectra of R and S Methyl Para Tolyl Sulfoxide and Their Racemic Mixture in the Solid–Liquid State and in Water Solution [mdpi.com]

- 11. scispace.com [scispace.com]

A Technical Guide to the Mass Spectrometry of 4-Chlorophenyl Methyl Sulfoxide

This technical guide provides a comprehensive overview of the mass spectrometric analysis of 4-Chlorophenyl methyl sulfoxide. It is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry for structural elucidation, identification, and quantification of this compound. This document details the fragmentation patterns observed under electron ionization, presents quantitative data in a structured format, and provides a foundational experimental protocol for gas chromatography-mass spectrometry (GC-MS) analysis.

Note: The term "4-Chlorophenyl sulfoxide" can be ambiguous. This guide focuses on 4-Chlorophenyl methyl sulfoxide (CAS RN: 934-73-6), for which clear mass spectrometric data is available.[1][2]

Molecular and Spectrometric Properties

4-Chlorophenyl methyl sulfoxide is an organosulfur compound with applications in chemical synthesis and as a potential metabolite in drug development studies. Mass spectrometry is a critical technique for its identification due to its high sensitivity and the detailed structural information provided by its fragmentation patterns.[3][4]

| Property | Value | Source |

| Chemical Formula | C₇H₇ClOS | [1] |

| Molecular Weight | 174.65 g/mol | [1][2] |

| Ionization Method | Electron Ionization (EI) | [1][4] |

| Molecular Ion (M⁺) | m/z 174 | [1] |

| Isotope Peak (M+2) | m/z 176 | Inferred from chlorine presence |

| Base Peak | m/z 159 | [1] |

Mass Spectrum Analysis and Fragmentation Pathway

Electron Ionization (EI) is a "hard" ionization technique that uses high-energy electrons (typically 70 eV) to ionize molecules, resulting in significant and reproducible fragmentation.[4][5][6] This fragmentation is invaluable for determining the structure of unknown compounds.[4][5]

The mass spectrum of 4-Chlorophenyl methyl sulfoxide is characterized by several key fragment ions. The molecular ion (M⁺) is observed at m/z 174. Due to the natural isotopic abundance of chlorine (³⁵Cl:³⁷Cl ≈ 3:1), a characteristic M+2 peak is expected at m/z 176 with approximately one-third the intensity of the molecular ion peak.

The fragmentation of aryl sulfoxides under EI-MS can be complex, often involving rearrangements and ipso-attack by the sulfoxide oxygen.[3] The primary fragmentation events for 4-Chlorophenyl methyl sulfoxide are detailed below:

-

Loss of a Methyl Radical ([M-CH₃]⁺): The most prominent fragmentation pathway is the cleavage of the sulfur-methyl bond, leading to the formation of the base peak at m/z 159.

-

Loss of Oxygen ([M-O]⁺): The molecular ion can lose an oxygen atom to form the corresponding thioanisole radical cation at m/z 158.

-

Formation of the Chlorophenyl Cation ([C₆H₄Cl]⁺): Cleavage of the C-S bond results in the formation of the chlorophenyl cation at m/z 111. The presence of chlorine is confirmed by an isotope peak at m/z 113.

-

Loss of the Sulfoxide Group ([M-SOCH₃]⁺): This fragmentation leads directly to the chlorophenyl cation at m/z 111.

The following table summarizes the key ions observed in the electron ionization mass spectrum of 4-Chlorophenyl methyl sulfoxide.

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Formula | Notes |

| 174 | [C₇H₇ClOS]⁺ | Molecular Ion (M⁺) | Contains ³⁵Cl |

| 176 | [C₇H₇ClOS]⁺ | Molecular Ion Isotope (M+2) | Contains ³⁷Cl |

| 159 | [C₆H₄ClSO]⁺ | [M - CH₃]⁺ | Base Peak |

| 161 | [C₆H₄ClSO]⁺ | [M - CH₃]⁺ Isotope | Contains ³⁷Cl |

| 158 | [C₇H₇ClS]⁺ | [M - O]⁺ | Loss of oxygen |

| 143 | [C₆H₄ClS]⁺ | [M - O - CH₃]⁺ | Loss of oxygen and methyl radical |

| 111 | [C₆H₄Cl]⁺ | Chlorophenyl cation | Characteristic fragment for chlorophenyl moiety |

| 113 | [C₆H₄Cl]⁺ | Chlorophenyl cation Isotope | Contains ³⁷Cl |

Experimental Protocols

A common and effective method for the analysis of semi-volatile compounds like 4-Chlorophenyl methyl sulfoxide is Gas Chromatography-Mass Spectrometry (GC-MS).[7][8]

-

Standard Solution: Prepare a 1 mg/mL stock solution of 4-Chlorophenyl methyl sulfoxide in a volatile organic solvent such as ethyl acetate or dichloromethane.

-

Calibration Standards: Perform serial dilutions of the stock solution to create a series of calibration standards, typically ranging from 1 µg/mL to 100 µg/mL.[8]

-

Sample Extraction: For samples in a complex matrix, a liquid-liquid extraction may be necessary. Dilute the sample with water and extract the analyte into an immiscible organic solvent like ethyl acetate.[8]

-

Gas Chromatograph (GC): Agilent 7890B or similar.[1]

-

Mass Spectrometer (MS): 5977B MSD or equivalent triple quadrupole or TOF mass spectrometer.[1]

-

Column: A DB-5MS capillary column (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent is suitable for separation.[9]

-

Injection: 1 µL injection volume in splitless mode.[9]

-

Inlet Temperature: 250 °C.[9]

-

Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 1 minute.

-

Ramp: 10 °C/min to 280 °C.

-

Hold: 5 minutes at 280 °C.[9]

-

-

MS Source Temperature: 230 °C.[9]

-

Ionization Mode: Electron Ionization (EI) at 70 eV.[4]

-

Mass Scan Range: m/z 40-300.

-

Data Acquisition: Full scan mode for qualitative analysis and identification. For quantitative analysis, Selected Ion Monitoring (SIM) mode can be used for enhanced sensitivity.[9]

Visualizations

The following diagrams illustrate the experimental workflow and the proposed fragmentation pathway.

Caption: GC-MS experimental workflow for the analysis of 4-Chlorophenyl methyl sulfoxide.

Caption: Proposed EI fragmentation pathway for 4-Chlorophenyl methyl sulfoxide.

References

- 1. 4-Chlorophenyl methyl sulfoxide, (+-)- | C7H7ClOS | CID 13626 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. pubs.aip.org [pubs.aip.org]

- 4. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 5. Electron ionization - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. shimadzu.com [shimadzu.com]

- 8. benchchem.com [benchchem.com]

- 9. library.dphen1.com [library.dphen1.com]

A Technical Guide to the Solubility of 4-Chlorophenyl sulfoxide in Acetone

Introduction

4-Chlorophenyl sulfoxide is a chemical compound of interest in various research and development sectors, including pharmaceuticals and material science. Acetone, a polar aprotic solvent, is widely used in organic synthesis, purification, and as a formulation component. A thorough understanding of the solubility of this compound in acetone is critical for process optimization, formulation development, and ensuring reproducibility in experimental work.

Given the absence of published quantitative data, this guide provides detailed experimental protocols to empower researchers to generate reliable solubility data in-house. The methodologies described are standard, validated techniques for determining the solubility of a solid organic compound in a liquid solvent.

Experimental Protocols for Solubility Determination

Two primary methods are proposed for the determination of the solubility of this compound in acetone: the gravimetric method and a UV-Vis spectroscopic method.

Gravimetric Method

The gravimetric method is a fundamental and highly accurate technique for determining solubility. It involves preparing a saturated solution, separating a known volume of the solution from the excess solid, evaporating the solvent, and weighing the remaining solute.[1][2][3]

Materials and Equipment:

-

This compound (high purity)

-

Acetone (analytical grade)

-

Thermostatic shaker or water bath

-

Analytical balance (readable to 0.1 mg)

-

Volumetric flasks and pipettes (Class A)

-

Syringe filters (0.22 µm, PTFE or other acetone-resistant material)

-

Pre-weighed evaporation dishes or vials

-

Drying oven

Procedure:

-

Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of acetone in a sealed container (e.g., a screw-cap vial or flask). The presence of undissolved solid is essential to ensure saturation.[1][3]

-

Equilibration: Place the sealed container in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[4] Periodically check if the concentration is stable to confirm equilibrium.

-

Sample Withdrawal and Filtration: After equilibration, allow the mixture to stand undisturbed at the controlled temperature for several hours to let the excess solid settle. Carefully withdraw a precise volume (e.g., 5.00 mL) of the supernatant using a volumetric pipette. Immediately filter the solution using a pre-heated syringe filter to remove any undissolved microcrystals.[3]

-

Solvent Evaporation: Transfer the filtered, saturated solution into a pre-weighed, clean, and dry evaporation dish.[1] Gently evaporate the acetone in a fume hood or under a gentle stream of nitrogen.

-

Drying and Weighing: Once the solvent is fully evaporated, place the evaporation dish in a drying oven at a temperature below the melting point of this compound until a constant weight is achieved.[1][3]

-

Calculation: The solubility (S) can be calculated in grams per 100 mL using the following formula:

S ( g/100 mL) = [(Weight of dish + solute) - (Weight of empty dish)] / (Volume of filtrate in mL) * 100

UV-Vis Spectroscopic Method

This method is ideal for compounds that possess a chromophore and absorb light in the UV-Vis spectrum. It is a high-throughput and sensitive technique that relies on creating a calibration curve to determine the concentration of the solute in a saturated solution.[5][6][7][8]

Materials and Equipment:

-

All materials from the gravimetric method

-

UV-Vis Spectrophotometer

-

Quartz cuvettes

Procedure:

-

Determine Maximum Wavelength (λmax): Prepare a dilute, unsaturated solution of this compound in acetone. Scan the solution in the UV-Vis spectrophotometer to determine the wavelength of maximum absorbance (λmax).

-

Prepare Calibration Standards: Create a series of standard solutions of this compound in acetone with known concentrations. This is done by accurately weighing the compound and dissolving it in known volumes of acetone using volumetric flasks.

-

Generate Calibration Curve: Measure the absorbance of each standard solution at the determined λmax. Plot a graph of absorbance versus concentration. The resulting plot should be linear and follow the Beer-Lambert law. Perform a linear regression to obtain the equation of the line (y = mx + c).

-

Prepare and Sample Saturated Solution: Prepare a saturated solution and filter it as described in the gravimetric method (Steps 1-3).

-

Dilution and Measurement: Accurately dilute a small volume of the filtered saturated solution with acetone to bring its absorbance into the linear range of the calibration curve. Measure the absorbance of this diluted solution at λmax.

-

Calculation: Use the equation from the calibration curve to calculate the concentration of the diluted sample. Then, account for the dilution factor to determine the concentration of the original saturated solution, which represents the solubility.

Concentration of Saturated Solution = (Concentration of diluted sample) * (Dilution Factor)

Data Presentation

Quantitative solubility data should be presented clearly to allow for easy interpretation and comparison. The following table provides a recommended structure for reporting the experimental results.

| Temperature (°C) | Method Used | Measured Solubility | Standard Deviation | Units |

| 25.0 | Gravimetric | Value | ± Value | g/100 mL |

| 25.0 | Gravimetric | Value | ± Value | mol/L |

| 25.0 | UV-Vis Spec. | Value | ± Value | g/100 mL |

| 25.0 | UV-Vis Spec. | Value | ± Value | mol/L |

| Other Temp. | Specify | Value | ± Value | Specify |

Note: All measurements should be performed in triplicate or more to ensure statistical validity.

Mandatory Visualizations

The following diagrams illustrate the experimental workflows for the described solubility determination methods.

Caption: Workflow for Gravimetric Solubility Determination.

Caption: Workflow for UV-Vis Spectroscopic Solubility Determination.

Conclusion

While direct, published data on the solubility of this compound in acetone is currently elusive, this guide provides the necessary framework for its experimental determination. By following the detailed protocols for gravimetric or UV-Vis spectroscopic analysis, researchers can generate accurate and reliable data. The structured approach to data presentation and the visual workflows are intended to ensure consistency and clarity in reporting, contributing valuable physical property data to the scientific community.

References

- 1. uomus.edu.iq [uomus.edu.iq]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. pharmajournal.net [pharmajournal.net]

- 4. lup.lub.lu.se [lup.lub.lu.se]

- 5. Development of a Spectrophotometric Method for the Measurement of Kinetic Solubility: Economical Approach to be Used in Pharmaceutical Companies - Padervand - Pharmaceutical Chemistry Journal [journal-vniispk.ru]

- 6. pubs.acs.org [pubs.acs.org]

- 7. ingentaconnect.com [ingentaconnect.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical Properties of Bis(4-chlorophenyl) sulfoxide

Disclaimer: The information provided in this document is intended for research and scientific purposes. It is crucial to consult original research articles and safety data sheets (SDS) before handling this chemical. The boiling point and density values presented are predicted or estimated and have not been experimentally verified in the cited sources.

Introduction

This technical guide provides a comprehensive overview of the physical and chemical properties of Bis(4-chlorophenyl) sulfoxide (CAS No. 3085-42-5). The nomenclature "4-Chlorophenyl sulfoxide" can be ambiguous; this document specifically addresses the bis-substituted compound, also known as 1-chloro-4-[(4-chlorophenyl)sulfinyl]benzene.[1] Bis(4-chlorophenyl) sulfoxide is a chlorinated thioester and serves as an intermediate in the synthesis of various organic compounds, including sulfoximine carbamates.[1] This guide summarizes its key physical properties, details experimental protocols for their determination, and outlines a common synthetic route and characterization workflow.

Physical and Chemical Properties

The fundamental physical and chemical properties of Bis(4-chlorophenyl) sulfoxide are summarized in the table below. These properties are essential for its handling, characterization, and application in research and development.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₈Cl₂OS | [1][2] |

| Molecular Weight | 271.16 g/mol | [1][2] |

| Appearance | White to light yellow powder or crystal | [2][3] |

| Melting Point | 141-144 °C | [2][4] |

| Boiling Point (Predicted) | 406.2 ± 30.0 °C | [2][4] |

| Density (Estimated) | 1.3778 g/cm³ | [2][4] |

| CAS Number | 3085-42-5 | [1][2][3] |

Experimental Protocols

This section details the methodologies for the synthesis of Bis(4-chlorophenyl) sulfoxide and the determination of its key physical properties.

A general method for the synthesis of aryl sulfoxides involves the reaction of an aryl compound with thionyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride.[5]

Procedure:

-

In a fume hood, a mixture of chlorobenzene (PhCl) and aluminum chloride (AlCl₃) is prepared.

-

Thionyl chloride (SOCl₂) is added dropwise to the mixture with constant stirring at 25 °C. The molar ratio of chlorobenzene to thionyl chloride to aluminum chloride is typically 2:1:1.[5]

-

The reaction proceeds rapidly, as indicated by the evolution of gas (bubbling).[5]

-

The reaction is considered complete when the bubbling ceases.[5]

-

An aqueous work-up is then performed to quench the reaction and separate the product.

-

The final product, Bis(4-chlorophenyl) sulfoxide, is then purified, for example, by recrystallization, and characterized.

The melting point is a crucial indicator of purity.

-

A small amount of the dry, powdered sample of Bis(4-chlorophenyl) sulfoxide is packed into a capillary tube to a height of about 2-3 mm.[6][7]

-

The capillary tube is placed in a melting point apparatus.[6][8]

-

The sample is heated rapidly to a temperature about 15 °C below the expected melting point.[6][7]

-

The heating rate is then reduced to 1-2 °C per minute.[7]

-

The temperature at which the first drop of liquid is observed is recorded as the start of the melting range.[6]

-

The temperature at which the entire sample becomes a transparent liquid is recorded as the end of the melting range.[6]

The shake-flask method is a reliable technique for determining the equilibrium solubility of a compound.[9]

-

An excess amount of solid Bis(4-chlorophenyl) sulfoxide is added to a flask containing a known volume of the solvent (e.g., water, ethanol).[9]

-

The flask is sealed and agitated in a temperature-controlled environment (e.g., a shaker bath at 25 °C) to ensure sufficient contact between the solid and the solvent.[10]

-

Agitation continues until equilibrium is reached, which can take 24-72 hours.[10]

-

After reaching equilibrium, the suspension is filtered or centrifuged to separate the undissolved solid.[10]

-

The concentration of Bis(4-chlorophenyl) sulfoxide in the clear supernatant is then determined using a suitable analytical method, such as UV-Vis spectroscopy or high-performance liquid chromatography (HPLC).

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the chemical environment of hydrogen atoms in the molecule.

-

A sample of 5-25 mg of Bis(4-chlorophenyl) sulfoxide is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a clean NMR tube.[11]

-

The tube is placed in the NMR spectrometer.

-

The spectrum is acquired according to the instrument's standard operating procedures.

-

The resulting spectrum is processed to obtain chemical shifts (δ) and integration values for each proton signal.

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in the molecule. For a solid sample, the thin-film or KBr pellet method can be used.[12][13]

-

Thin-Film Method: A small amount of Bis(4-chlorophenyl) sulfoxide is dissolved in a volatile solvent (e.g., methylene chloride). A drop of this solution is placed on a salt plate (e.g., KBr), and the solvent is allowed to evaporate, leaving a thin film of the compound.[12]

-

KBr Pellet Method: A small amount of the sample (about 1% by weight) is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet.[14][15]

-

The plate or pellet is placed in the sample holder of the FT-IR spectrometer.

-

The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

Electron Ionization Mass Spectrometry (EI-MS) is used to determine the molecular weight and fragmentation pattern of the compound.

-

A small, volatile sample of Bis(4-chlorophenyl) sulfoxide is introduced into the ion source of the mass spectrometer.[16]

-

The sample molecules in the gas phase are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[16][17]

-

The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.[17]

-

A detector records the abundance of each ion, generating a mass spectrum.

Mandatory Visualizations

The following diagrams illustrate the experimental workflows for the synthesis and characterization of Bis(4-chlorophenyl) sulfoxide.

Caption: Workflow for the synthesis of Bis(4-chlorophenyl) sulfoxide.

Caption: Workflow for the physical and spectroscopic characterization.

Signaling Pathways

Information regarding the involvement of Bis(4-chlorophenyl) sulfoxide in specific biological signaling pathways was not available in the public domain at the time of this review. Further research is required to elucidate its biological activities and mechanisms of action.

References

- 1. scbt.com [scbt.com]

- 2. This compound | 3085-42-5 [amp.chemicalbook.com]

- 3. 4-クロロフェニルスルホキシド | this compound | 3085-42-5 | 東京化成工業株式会社 [tcichemicals.com]

- 4. This compound | 3085-42-5 [chemicalbook.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. jk-sci.com [jk-sci.com]

- 8. westlab.com [westlab.com]

- 9. dissolutiontech.com [dissolutiontech.com]

- 10. quora.com [quora.com]

- 11. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. eng.uc.edu [eng.uc.edu]

- 14. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 15. tutebucket.com [tutebucket.com]

- 16. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]

- 17. Electron Ionization - Creative Proteomics [creative-proteomics.com]

An In-depth Technical Guide on the Toxicology of 4-Chlorophenyl Sulfoxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available toxicology data for 4-Chlorophenyl sulfoxide. The information is compiled from a variety of sources, including peer-reviewed literature and safety data sheets, to support research, development, and safety assessment activities.

Executive Summary

This compound is a chemical intermediate that has undergone a range of toxicological evaluations. The available data indicates that it possesses acute oral toxicity and is an irritant to the skin and eyes. No evidence of mutagenicity was observed in the Ames bacterial mutagenesis assay. Pathological changes, including hepatic megalocytosis and necrosis, have been noted in both mice and rats following administration. This document summarizes the key toxicological endpoints and provides details of the experimental methodologies where available.

Chemical and Physical Properties

| Property | Value | Reference |

| Chemical Name | 4-Chlorophenyl methyl sulfoxide | [1] |

| Synonyms | p-Chlorophenyl methyl sulfoxide, 1-Chloro-4-(methylsulfinyl)benzene | [1] |

| CAS Number | 934-73-6 | [1][2] |

| Molecular Formula | C7H7ClOS | [2][3] |

| Molecular Weight | 174.65 g/mol | [1][2][3] |

| Physical State | Crystalline Powder Solid | [4] |

| Melting Point | 47 - 48 °C | [2] |

| Boiling Point | 142 - 144 °C | [2] |

Toxicological Data

A comprehensive toxicological evaluation of p-chlorophenyl methyl sulfoxide has been conducted, encompassing acute toxicity, irritation, sensitization, and genotoxicity studies.[5]

Acute Toxicity

The acute lethal dose (LD50) of this compound has been determined in both mice and rats via the oral route. Dermal toxicity was also assessed in rats.[5][6]

Table 1: Acute Toxicity of this compound

| Species | Route | Sex | LD50 (mg/kg) | Reference |

| Rat | Oral | Male | 611 | [6] |

| Rat | Oral | Female | 463 | [6] |

| Mouse | Oral | Male | 328 | [6] |

| Mouse | Oral | Female | 440 | [6] |

| Rat | Dermal | - | >5630 | [5][6] |

Irritation and Sensitization

The potential for this compound to cause skin and eye irritation was evaluated in rabbits. Skin sensitization potential was assessed in guinea pigs.

Table 2: Irritation and Sensitization Data for this compound

| Test | Species | Result | Reference |

| Skin Irritation | Rabbit | Mild irritation | [5][6] |

| Eye Irritation | Rabbit | Positive responses in cornea, iris, and conjunctiva; corneal opacity persisted for 21 days | [5][6] |

| Skin Sensitization | Guinea Pig | Not a sensitizer | [5][6] |

Genotoxicity

The mutagenic potential of this compound was evaluated using the Ames bacterial mutagenesis assay.

Table 3: Genotoxicity Data for this compound

| Assay | System | Result | Reference |

| Ames Test | Salmonella typhimurium | Non-mutagenic | [5][6] |

Repeated Dose Toxicity

Although specific quantitative data from repeated dose studies are not detailed in the available literature, pathologic changes were observed in 28-day and 91-day feeding studies in rats and mice.[5] These changes included hepatic megalocytosis with syncytial cell formation and hepatic necrosis.[5]

Metabolism and Pharmacokinetics

Studies in cattle and sheep have shown that 4-chlorophenyl methyl sulfide is rapidly oxidized to this compound.[7] This sulfoxide metabolite is relatively resistant to further metabolism and is excreted slowly, primarily through the kidneys.[7] In vitro studies using purified pig liver flavin-containing monooxygenase (FMO) have demonstrated that this enzyme catalyzes the sulphoxidation of 4-chlorophenyl methyl sulphide to its corresponding sulfoxide.[8]

Experimental Protocols

The following are generalized descriptions of the experimental protocols based on the available information.

Acute Oral LD50

The acute oral toxicity was determined in both mice and rats.[5][6] While specific details of the protocol are not available, standard acute oral toxicity testing guidelines, such as those from the OECD, would typically involve the administration of a single dose of the substance to fasted animals. The animals are then observed for a period, typically 14 days, for signs of toxicity and mortality. The LD50, the dose estimated to be lethal to 50% of the animals, is then calculated.

Dermal Toxicity

Acute dermal toxicity was assessed in rats.[5][6] This type of study generally involves the application of the test substance to a shaved area of the skin. The animals are observed for signs of toxicity and mortality over a set period.

Skin and Eye Irritation

Skin and eye irritation studies were conducted in rabbits.[5][6] For skin irritation, the substance is typically applied to a small area of shaved skin and observed for signs of erythema and edema. For eye irritation, a small amount of the substance is instilled into one eye of the rabbit, with the other eye serving as a control. The eyes are then examined for redness, swelling, and discharge.

Ames Bacterial Mutagenesis Assay

The Ames test was used to assess the mutagenic potential of this compound.[5][6] This assay uses several strains of the bacterium Salmonella typhimurium that have mutations in the genes involved in histidine synthesis. These bacteria cannot grow in a histidine-free medium unless a back mutation occurs. The test substance is incubated with the bacteria, and the number of revertant colonies is counted. A significant increase in the number of revertant colonies compared to the control indicates that the substance is mutagenic.

Visualizations

Experimental Workflow for Toxicological Evaluation

References

- 1. 4-Chlorophenyl methyl sulfoxide, (+-)- | C7H7ClOS | CID 13626 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. accustandard.com [accustandard.com]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. apps.dtic.mil [apps.dtic.mil]

- 6. apps.dtic.mil [apps.dtic.mil]

- 7. Metabolism of 4-chlorophenyl methyl sulfide and its sulfone analog in cattle and sheep | Semantic Scholar [semanticscholar.org]

- 8. Sulphoxidation of ethyl methyl sulphide, 4-chlorophenyl methyl sulphide and diphenyl sulphide by purified pig liver flavin-containing monooxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

Enantioselective Synthesis of Chiral 4-Chlorophenyl Sulfoxide: A Technical Guide

Introduction

Chiral sulfoxides are a pivotal class of organosulfur compounds, serving as essential chiral auxiliaries and synthons in asymmetric synthesis.[1][2] Their stereogenic sulfur center makes them valuable components in the development of pharmaceuticals and fine chemicals.[2][3] Among these, 4-chlorophenyl sulfoxide is a key structural motif and intermediate. The enantioselective synthesis of this compound is of paramount importance, as often only one enantiomer exhibits the desired biological activity or stereochemical control.[2] This technical guide provides an in-depth overview of the primary methodologies for the enantioselective synthesis of chiral this compound, tailored for researchers, scientists, and professionals in drug development. The focus is on metal-catalyzed asymmetric oxidation and biocatalytic approaches, presenting detailed experimental protocols, comparative data, and workflow visualizations.

Core Synthetic Strategies

The most prevalent and effective methods for the enantioselective synthesis of chiral sulfoxides from their corresponding prochiral sulfides are asymmetric oxidation and kinetic resolution.[4][5]

-

Asymmetric Oxidation of Prochiral Sulfides: This is the most direct and atom-economical approach.[4] It involves the use of a chiral catalyst or reagent to selectively oxidize one of the lone pairs of electrons on the sulfur atom of 4-chlorophenyl sulfide.

-

Kinetic Resolution of Racemic Sulfoxides: This method involves the selective transformation of one enantiomer of a racemic sulfoxide mixture, allowing for the isolation of the unreacted, enantiomerically enriched sulfoxide.[2][6]

Metal-Catalyzed Asymmetric Oxidation

Transition metal complexes, particularly those of titanium, vanadium, and iron, in conjunction with chiral ligands, are powerful catalysts for the asymmetric oxidation of sulfides.[5][7] Hydrogen peroxide or organic hydroperoxides typically serve as the terminal oxidants.[1][8]

Titanium-Catalyzed Sulfoxidation (Kagan-Modena Oxidation)

The Kagan-Modena oxidation, a modification of the Sharpless epoxidation conditions, is a well-established method for asymmetric sulfoxidation.[1][9] The catalytic system typically comprises a titanium(IV) isopropoxide, a chiral diethyl tartrate (DET) ligand, and a hydroperoxide oxidant in the presence of water.[9]

Experimental Protocol: Modified Kagan-Modena Oxidation

This protocol is adapted from the general procedure for asymmetric oxidation of aryl alkyl sulfides.[9]

1. Catalyst Preparation:

- In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon), add dichloromethane (CH₂Cl₂).

- To the stirred solvent, add titanium(IV) isopropoxide (Ti(OiPr)₄).

- Cool the solution to -20 °C.

- Add (R,R)-diethyl tartrate ((R,R)-DET) dropwise.

- Stir the mixture for 10 minutes at -20 °C.

- Add a stoichiometric amount of water and stir for another 30 minutes at -20 °C to form the chiral titanium complex.

2. Asymmetric Oxidation:

- To the pre-formed catalyst solution, add 4-chlorophenyl methyl sulfide.

- Slowly add cumene hydroperoxide (CHP) dropwise over a period of 1-2 hours, maintaining the temperature at -20 °C to minimize over-oxidation and uncatalyzed oxidation.[1]

- Allow the reaction to stir at -20 °C for the specified time, monitoring the progress by thin-layer chromatography (TLC).

3. Work-up and Purification:

- Upon completion, quench the reaction by adding water.

- Allow the mixture to warm to room temperature and stir for 1 hour.

- Filter the mixture through a pad of celite to remove titanium dioxide.

- Wash the celite pad with dichloromethane.

- Combine the organic filtrates and wash with a saturated aqueous solution of sodium sulfite, followed by brine.

- Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

- Purify the crude product by flash column chromatography on silica gel to afford the enantiomerically enriched 4-chlorophenyl methyl sulfoxide.

Vanadium-Catalyzed Sulfoxidation

Chiral vanadium complexes with salen- or salan-type ligands have emerged as highly effective catalysts for the asymmetric oxidation of sulfides, often utilizing aqueous hydrogen peroxide as a green oxidant.[10][11] These systems can achieve high enantioselectivities and yields under mild conditions.[11]

Experimental Protocol: Vanadium-Salan Catalyzed Oxidation

This protocol is based on the general procedure developed by Sun, Zhu, et al. for various sulfides.[11]

1. Catalyst Formation (in situ):

- To a solution of the chiral salan ligand in a suitable solvent such as chloroform (CHCl₃), add vanadyl acetylacetonate (VO(acac)₂).

- Stir the mixture at room temperature for 1 hour to allow for complex formation.

2. Oxidation Reaction:

- Add 4-chlorophenyl methyl sulfide to the catalyst solution.

- Add aqueous hydrogen peroxide (30% w/w) dropwise to the reaction mixture at a controlled temperature (e.g., 0 °C or room temperature).

- Stir the reaction until the starting sulfide is consumed, as monitored by TLC.

3. Work-up and Purification:

- Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

- Separate the organic layer, and extract the aqueous layer with chloroform.

- Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

- Filter and concentrate the solvent under reduced pressure.

- Purify the resulting crude sulfoxide by flash chromatography on silica gel.

Iron-Catalyzed Sulfoxidation

Iron-based catalysts are attractive due to their low cost and low toxicity. Chiral iron-salan complexes have been shown to effectively catalyze the asymmetric oxidation of sulfides with hydrogen peroxide, even in water.[8]

Experimental Protocol: Iron-Salan Catalyzed Oxidation of p-chlorophenyl methyl sulfide

This protocol is based on the work of Egami and Katsuki.[8]

1. Catalyst Preparation:

- A chiral Fe(salan) complex is used as the catalyst.

2. Asymmetric Oxidation:

- In a reaction vessel, dissolve the Fe(salan) catalyst in water.

- Add p-chlorophenyl methyl sulfide to the aqueous solution.

- Add aqueous hydrogen peroxide (30% w/w) and stir the reaction at the designated temperature.

3. Work-up and Purification:

- After the reaction is complete, extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

- Combine the organic extracts, dry over an anhydrous salt, filter, and remove the solvent in vacuo.

- Purify the product by column chromatography.

Biocatalytic Synthesis

Biocatalysis offers a green and highly selective alternative to chemical methods, operating under mild conditions with high efficiency.[2] Enzymes such as monooxygenases can directly oxidize sulfides to sulfoxides with high enantioselectivity.[6][12]

Experimental Protocol: Enzymatic Oxidation using Monooxygenase

This is a general procedure that would require specific adaptation based on the chosen enzyme (e.g., Cyclohexanone Monooxygenase - CHMO).[12]

1. Reaction Setup:

- In a buffered aqueous solution (e.g., phosphate buffer at a specific pH), add the monooxygenase enzyme.

- Add any necessary cofactors (e.g., NADPH for CHMO). A cofactor regeneration system is often employed for large-scale processes.

- Add 4-chlorophenyl methyl sulfide, often dissolved in a water-miscible co-solvent to aid solubility.

2. Biotransformation:

- Incubate the reaction mixture at a controlled temperature (e.g., 25-30 °C) with gentle agitation.

- Monitor the reaction progress by HPLC or GC analysis of aliquots.

3. Product Isolation:

- Once the desired conversion is reached, terminate the reaction (e.g., by adding a water-immiscible organic solvent).

- Extract the product into the organic solvent (e.g., ethyl acetate).

- Separate the organic layer, dry it over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

- Purify the chiral sulfoxide by column chromatography.

Data Presentation

The following table summarizes representative quantitative data for the enantioselective synthesis of chloro-substituted aryl sulfoxides from the literature, providing a basis for method comparison.

| Catalyst/Enzyme System | Substrate | Oxidant | Yield (%) | ee (%) | Reference |

| Fe(salan) complex | p-chlorophenyl methyl sulfide | H₂O₂ | 60 | 92 | [5][12] |

| Ti(OiPr)₄ / (R,R)-DET / H₂O | p-chlorophenyl methyl sulfide | CHP | - | >95 | [12] |

| Vanadium-Salan Complex | Aryl alkyl sulfides | H₂O₂ | High | High | [10][11] |

| Cyclohexanone Monooxygenase (CHMO) | Thioethers | O₂/NADPH | - | Excellent | [12] |